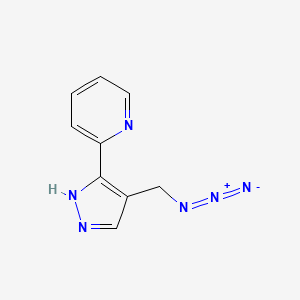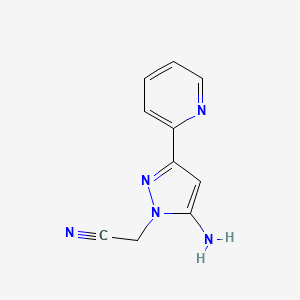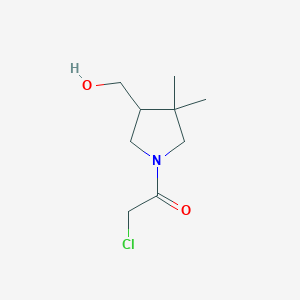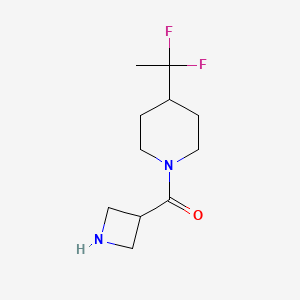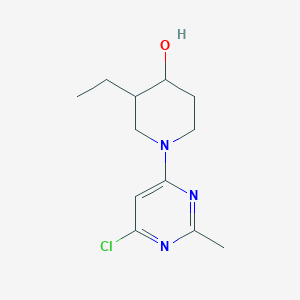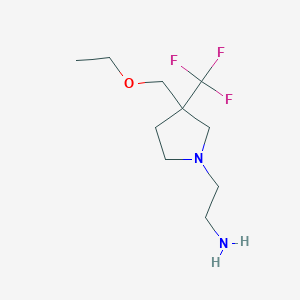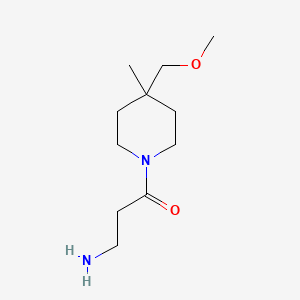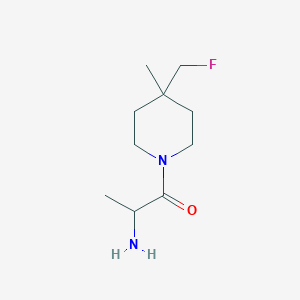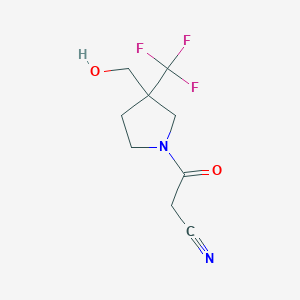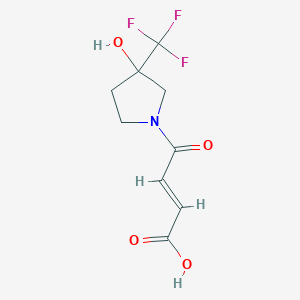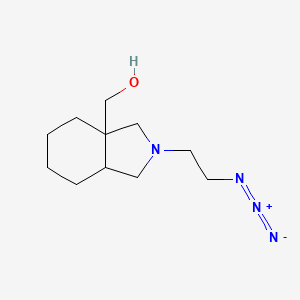
(2-(2-azidoetil)octahidro-3aH-isoindol-3a-il)metanol
Descripción general
Descripción
(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol is a useful research compound. Its molecular formula is C11H20N4O and its molecular weight is 224.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pruebas Farmacéuticas
Este compuesto se utiliza en las pruebas farmacéuticas como un estándar de referencia de alta calidad. Su especificidad estructural permite una calibración precisa en los métodos analíticos, lo que garantiza una cuantificación e identificación precisas en las formulaciones de fármacos .
Síntesis Química
En la síntesis química, este derivado de azidoetil isoindol sirve como un intermedio versátil. Puede someterse a diversas reacciones químicas, incluida la química de clic, para producir compuestos novedosos con posibles propiedades terapéuticas .
Ciencia de Materiales
Los investigadores en ciencia de materiales pueden explorar el uso de este compuesto en el desarrollo de nuevos materiales poliméricos. Su grupo azido puede facilitar la reticulación, que es crucial para crear polímeros con propiedades mecánicas y térmicas mejoradas .
Bioconjugación
El grupo azido de esta molécula la hace adecuada para técnicas de bioconjugación. Se puede utilizar para unir biomoléculas a varias superficies o entre sí, lo que es esencial para crear sistemas de administración de fármacos dirigidos .
Imagen Molecular
En la imagen molecular, este compuesto podría emplearse como precursor para la síntesis de agentes de contraste. Su capacidad de ser etiquetado con marcadores de imagen lo hace valioso para mejorar la visualización de los procesos biológicos .
Investigación en Neurociencia
Debido a su estructura de isoindol, este compuesto puede tener aplicaciones en la investigación en neurociencia. Podría utilizarse para estudiar la unión a neuroreceptores o para desarrollar agentes que puedan cruzar la barrera hematoencefálica para la imagenología o terapia cerebral .
Propiedades
IUPAC Name |
[2-(2-azidoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-10-3-1-2-4-11(10,8-15)9-16/h10,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRCKWOLJYBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



